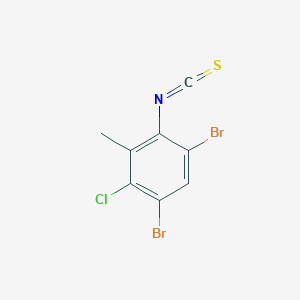
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H4Br2ClNS and a molecular weight of 341.45 g/mol . This compound is characterized by the presence of chloro, bromo, methyl, and isothiocyanate functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate typically involves the reaction of 3-Chloro-4,6-dibromo-2-methylphenylamine with thiophosgene or phenyl chlorothionoformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the isothiocyanate derivative.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used.
Addition: Primary and secondary amines are typical nucleophiles for addition reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as an anticancer agent and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate involves the reactivity of the isothiocyanate group (-N=C=S). This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This interaction can lead to enzyme inhibition or modification of protein function, making it useful in biochemical studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate
- 3-Fluorophenyl isothiocyanate
- Phenyl isothiocyanate
Uniqueness
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate is unique due to the presence of both chloro and bromo substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C8H4Br2ClNS |
|---|---|
Peso molecular |
341.45 g/mol |
Nombre IUPAC |
1,5-dibromo-2-chloro-4-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H4Br2ClNS/c1-4-7(11)5(9)2-6(10)8(4)12-3-13/h2H,1H3 |
Clave InChI |
NHYFOMYCCPHMIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1Cl)Br)Br)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)


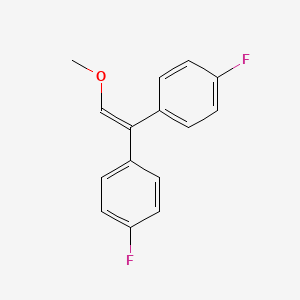

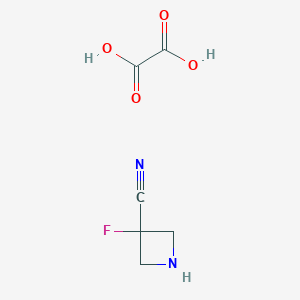
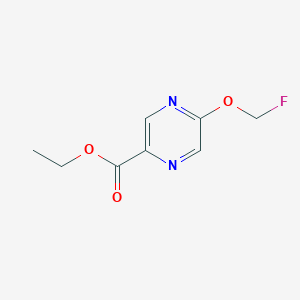
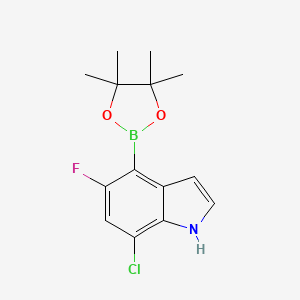

![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)
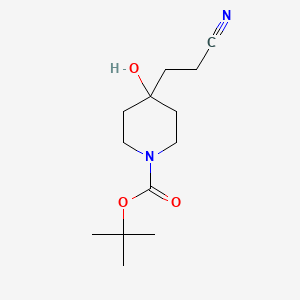
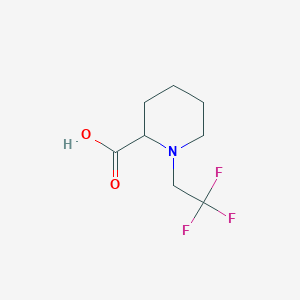
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
